1-(2-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O/c1-13-5-2-3-8-17(13)27-18-16(10-25-27)19(28)26(12-24-18)11-14-6-4-7-15(9-14)20(21,22)23/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDLTUXCIWBEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent and scalable production .
Chemical Reactions Analysis
Types of Reactions
1-(2-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Pharmacological Properties
The compound has been studied for its potential in several therapeutic areas:
- Anti-inflammatory Activity : Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Studies have shown that certain derivatives possess IC50 values comparable to established anti-inflammatory drugs like celecoxib and indomethacin, demonstrating their potential as alternatives in treating inflammatory conditions .
- Antimicrobial Activity : The compound has also been assessed for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, indicating its potential use in developing new antibiotics .
- Anticancer Potential : Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their anticancer effects. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 1-(2-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is crucial for optimizing its pharmacological properties. Variations in the substituents on the phenyl rings and the pyrazolo-pyrimidine core can significantly influence biological activity. Research has indicated that specific modifications can enhance potency and selectivity against targeted enzymes or receptors .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have enabled the development of various analogs with improved efficacy and reduced toxicity profiles. Techniques such as microwave-assisted synthesis and solvent-free reactions are being explored to enhance yield and reduce environmental impact .
Case Studies
Several case studies illustrate the applications of this compound:
- Case Study 1 : A study evaluated the anti-inflammatory effects of a series of pyrazolo[3,4-d]pyrimidine derivatives in a carrageenan-induced paw edema model in rats. The results demonstrated that specific derivatives significantly reduced edema compared to controls, suggesting their potential as anti-inflammatory agents .
- Case Study 2 : In another investigation focused on antimicrobial activity, researchers tested the compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed promising antibacterial activity, warranting further exploration for potential therapeutic applications .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with related pyrazolo[3,4-d]pyrimidin-4-one derivatives, focusing on structural modifications, synthesis routes, and biological activities.
Substituent Variations and Physicochemical Properties
Notes:
- Ethyl or arylamino substituents (e.g., ) alter solubility and target selectivity.
Key Observations :
Biological Activity
The compound 1-(2-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H15F3N4O
- Molecular Weight : 348.32 g/mol
- CAS Number : Not specified in the sources reviewed.
The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 2-methylphenyl and a trifluoromethylphenyl group, which may influence its pharmacological properties.
1. Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-inflammatory effects. For instance:
- A study reported that certain substituted pyrazolo compounds showed inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that our compound may also possess similar inhibitory properties.
2. Antitumor Activity
Research has highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidines:
- One specific study demonstrated that these compounds can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest through modulation of signaling pathways involving p21-activated kinases (PAKs) . The presence of the trifluoromethyl group is hypothesized to enhance the lipophilicity and overall biological activity of the compound.
The biological activity of this compound may be attributed to:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinases involved in cancer progression and inflammation.
- Apoptotic Pathways : Induction of apoptotic pathways in malignant cells has been observed with related structures.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl rings and the presence of electron-withdrawing groups like trifluoromethyl significantly affect the biological activity:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases potency against COX enzymes |
| Methyl group on phenyl | Enhances lipophilicity and cellular uptake |
Case Studies
Several case studies have documented the efficacy of similar pyrazolo compounds in preclinical models:
- In Vivo Studies : A study involving carrageenan-induced paw edema models demonstrated significant reduction in inflammation upon administration of pyrazolo derivatives at varying dosages .
- Cell Line Studies : In vitro assays with cancer cell lines showed that certain derivatives led to a reduction in cell viability and increased apoptosis rates compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
